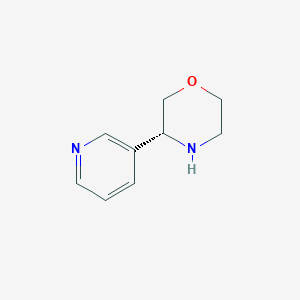

(R)-3-(Pyridin-3-yl)morpholine

Description

“(R)-3-(Pyridin-3-yl)morpholine” (CAS: 1956437-85-6) is a chiral morpholine derivative with a pyridin-3-yl substituent at the 3-position of the morpholine ring. Its molecular formula is C₉H₁₄Cl₂N₂O in its dihydrochloride salt form, with a molecular weight of 237.13 g/mol . The compound is stored under inert atmospheric conditions at room temperature and exhibits safety hazards including skin/eye irritation and acute toxicity (H302, H315, H319, H335) . While its boiling point remains undocumented, its dihydrochloride form suggests enhanced aqueous solubility compared to free-base analogs.

Properties

IUPAC Name |

(3R)-3-pyridin-3-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-8(6-10-3-1)9-7-12-5-4-11-9/h1-3,6,9,11H,4-5,7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOJNTZCFOIEMH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649971 | |

| Record name | (3R)-3-(Pyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213691-34-9 | |

| Record name | (3R)-3-(Pyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution on Pyridinyl Halides

One common approach involves the reaction of morpholine with 3-halopyridines (e.g., 3-chloropyridine or 3-bromopyridine) under nucleophilic aromatic substitution conditions. This method can be adapted for chiral morpholine derivatives by employing enantiomerically pure morpholine or chiral auxiliaries.

- Example: Reaction of 2-chloro-5-nitropyridine with Boc-protected piperazine analogs to form intermediates, followed by deprotection and further transformations to yield pyridinyl morpholine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura or Buchwald-Hartwig amination reactions have been employed to construct C–N bonds between pyridine rings and morpholine moieties.

- Suzuki Coupling: 2,4-dichloropyrimidine derivatives coupled with 3-pyridyl boronic acid to afford pyridin-3-yl substituted heterocycles.

- Buchwald-Hartwig Amination: Coupling of aryl halides with morpholine derivatives in the presence of palladium catalysts and ligands (e.g., Pd2(dba)3, xantphos) under inert atmosphere.

These methods provide high regioselectivity and yield, suitable for preparing complex pyridinyl morpholine compounds.

Reductive Amination and Imine Formation

Reductive amination between pyridine-3-carbaldehyde and (R)-morpholine or its precursors is a viable route. This involves:

- Condensation of pyridine-3-carbaldehyde with morpholine to form an imine intermediate.

- Reduction of the imine to the corresponding amine using reducing agents like sodium borohydride or borane complexes.

This method allows for stereochemical control when starting from chiral amines or employing chiral catalysts.

Protection/Deprotection Strategies

Protecting groups such as Boc (tert-butyloxycarbonyl) are used to protect amine functionalities during multi-step syntheses, enabling selective reactions on the pyridine ring or morpholine nitrogen.

- Boc protection followed by nucleophilic substitution and subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid) is a common sequence.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

Yield and Purity: Suzuki coupling of 2,4-dichloropyrimidine with 3-pyridyl boronic acid achieved ~80% isolated yield with >90% conversion, indicating efficient pyridinyl substitution.

Reaction Conditions: Pd-catalyzed amination typically conducted at 100–110 °C under nitrogen atmosphere for 12 hours, using ligands such as xantphos for enhanced activity.

Side Products: Prolonged reaction times or elevated temperatures may lead to trans-esterification or side reactions; careful control of conditions is necessary for optimal purity.

One-Pot Curtius Rearrangement: Used in related pyridinyl compounds synthesis, this method affords carbamate intermediates efficiently, which can be deprotected to yield amines.

Purification Techniques: Silica gel chromatography and preparative HPLC are standard for isolating pure products after synthesis.

Chemical Reactions Analysis

Types of Reactions

®-3-(Pyridin-3-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce partially or fully reduced morpholine derivatives.

Scientific Research Applications

Synthesis Pathways:

- Direct Reaction : Morpholine reacts with pyridine derivatives.

- Catalyzed Reactions : Use of Lewis acid catalysts to enhance reaction efficiency.

Biological Activities

The biological activities of (R)-3-(Pyridin-3-yl)morpholine are promising, particularly due to the presence of both the pyridine and morpholine rings, which facilitate interactions with various biological targets.

Antimicrobial Properties

Compounds with similar structural features have shown significant antimicrobial activity against multidrug-resistant pathogens. Studies indicate that this compound could exhibit similar properties, making it a candidate for further pharmacological exploration .

Enzyme Interactions

The compound is believed to interact with enzymes and receptors due to its ability to form hydrogen bonds and π-π interactions. This suggests potential applications in drug design aimed at modulating enzymatic activity or receptor binding .

Therapeutic Potential

Given its structural characteristics, this compound has potential applications in the development of new therapeutic agents. Its unique binding affinities could be exploited in creating drugs targeting specific diseases.

Case Studies:

- Antibacterial Activity : Research into similar compounds has demonstrated their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. This suggests that this compound may possess comparable antibacterial properties .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-3-(pyridin-3-yl)morpholine | Enantiomeric variant | Potential differences in biological activity |

| 4-(pyridin-3-yl)diazenylmorpholine | Contains an azo group | Exhibits different reactivity due to azo functionality |

| 1-(pyridin-3-yl)ethylamine | Ethylamine substituent on pyridine | Different biological activity profile; potential neurotransmitter |

| 2-(pyridin-3-yl)thiazole | Thiazole ring instead of morpholine | Potential for different biological activities including antimicrobial effects |

This table illustrates how this compound stands out due to its specific combination of structural elements, which may confer distinct chemical reactivity and biological activities compared to its analogs .

Mechanism of Action

The mechanism of action of ®-3-(Pyridin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the morpholine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Implications of Structural Differences

- Bioactivity: The (R)-configuration in the target compound may confer stereoselective interactions in drug targets, unlike non-chiral analogs like 2.3ad.

- Solubility : The dihydrochloride salt form enhances water solubility, critical for bioavailability in pharmaceutical formulations .

- Ring Size and Heteroatoms : Azepane analogs (2.3ac) lack the oxygen atom, reducing hydrogen-bonding capacity and altering metabolic stability .

Biological Activity

(R)-3-(Pyridin-3-yl)morpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C9H12N2O and a molecular weight of approximately 164.21 g/mol. The compound features a morpholine ring substituted with a pyridine moiety at the 3-position, which contributes to its unique chemical properties and biological interactions .

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.21 g/mol |

| Chiral Center | Yes (R-configuration) |

The compound exists as a free base but can also form salts, enhancing its solubility and stability for pharmaceutical applications .

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with morpholine under controlled conditions. One effective method includes:

- Reagents : Pyridine derivative, morpholine.

- Conditions : The reaction is conducted under an inert atmosphere to prevent oxidation, often using solvents like dichloromethane.

- Yield : High yields can be achieved through optimization of reaction conditions .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyridine ring allows for π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups .

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antibacterial Activity : Preliminary studies suggest potential efficacy against multidrug-resistant pathogens .

- Anticancer Effects : Similar compounds have shown promise as kinase inhibitors, which are crucial in cancer therapy .

Case Studies

- Antibacterial Screening : In a study involving derivatives of pyridine-based compounds, several exhibited broad-spectrum antibacterial activity against strains such as Staphylococcus aureus and Streptococcus pneumoniae. Compounds were evaluated for their minimum inhibitory concentration (MIC), revealing promising candidates for further development .

- Kinase Inhibition : Computational studies have explored the binding affinities of pyridine-containing compounds to various kinases. It was found that structural features such as hydrogen bond donors and lipophilic groups significantly influence their inhibitory activity against cancer-related kinases .

Q & A

Basic: What synthetic strategies are effective for preparing (R)-3-(Pyridin-3-yl)morpholine?

Methodological Answer:

A viable approach involves coupling pyridinyl groups to morpholine derivatives via transition metal-catalyzed reactions. For example, nickel-catalyzed amination (e.g., using aryl chlorides and morpholine) can be adapted for stereoselective synthesis . Diazotation of 3-aminopyridine followed by coupling with morpholine derivatives (as in ) may also yield intermediates, though stereochemical control requires chiral ligands or enantiopure starting materials . Reaction optimization should include solvent selection (e.g., 2-methyltetrahydrofuran for improved stability), catalyst screening (e.g., nickel(II) chloride complexes), and temperature gradients to maximize yield and purity .

Advanced: How can stereochemical control be achieved during synthesis of the (R)-enantiomer?

Methodological Answer:

Stereochemical control may involve:

- Chiral resolution : Use chiral HPLC with cellulose-based columns to separate enantiomers, validated via circular dichroism (CD) spectroscopy.

- Asymmetric catalysis : Employ chiral ligands (e.g., (R)-BINAP) in palladium- or nickel-catalyzed cross-coupling reactions to favor the (R)-configuration .

- Enantiopure intermediates : Synthesize morpholine precursors with fixed stereochemistry (e.g., (R)-epichlorohydrin derivatives) before introducing the pyridinyl group, as seen in aprepitant synthesis workflows .

Basic: What characterization techniques confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use , , and NMR (if phosphorous-containing intermediates are involved) to confirm connectivity and purity. For example, NMR peaks at δ 8.4–8.6 ppm (pyridinyl protons) and δ 3.6–4.0 ppm (morpholine protons) are diagnostic .

- X-ray Crystallography : Resolve the absolute configuration using SHELX software for refinement, particularly for chiral centers. Single-crystal diffraction at 100 K (as in ) ensures high-resolution data .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, while tandem MS (MS/MS) verifies fragmentation patterns .

Advanced: How are polymorphic forms of this compound identified and analyzed?

Methodological Answer:

- X-ray Powder Diffraction (XRPD) : Compare experimental diffractograms with simulated patterns from single-crystal data to identify polymorphs .

- Differential Scanning Calorimetry (DSC) : Detect thermal transitions (e.g., melting points, glass transitions) to distinguish polymorphs. For example, Form B in exhibited distinct endothermic peaks.

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under varying humidity, critical for pharmaceutical applications .

Advanced: How should researchers address contradictions in spectroscopic data during characterization?

Methodological Answer:

- Multi-technique validation : Cross-reference NMR, IR, and HRMS data. For example, discrepancies in NMR integration may arise from dynamic processes (e.g., tautomerism), resolved via variable-temperature NMR .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to validate assignments .

- Crystallographic validation : Use X-ray structures to resolve ambiguous NOE (nuclear Overhauser effect) correlations or coupling constants .

Advanced: What computational tools aid in studying this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Optimize molecular geometries (e.g., using Gaussian or ORCA) to predict regioselectivity in cross-coupling reactions or hydrogen-bonding interactions in crystal packing .

- Molecular Dynamics (MD) : Simulate solvation effects or ligand-protein interactions for drug design applications.

- Docking Studies : Use AutoDock Vina to explore binding modes with biological targets (e.g., kinases or GPCRs), guided by pyridinyl-morpholine pharmacophores .

Advanced: How can this compound be functionalized for heterocyclic coupling reactions?

Methodological Answer:

- Diazonium coupling : React with aryl diazonium salts to form azo derivatives, as demonstrated in for 4-[(pyridin-3-yl)diazenyl]morpholine .

- Buchwald-Hartwig amination : Use palladium catalysts to introduce aryl/heteroaryl groups at the morpholine nitrogen, optimizing conditions (e.g., ligand, base) for C–N bond formation .

- Click chemistry : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties, leveraging the pyridinyl group’s directing effects .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

- Hazard assessment : Pre-screen reagents (e.g., morpholine, aryl chlorides) using ACS guidelines for flammability, toxicity, and reactivity .

- Inert atmosphere : Conduct air-sensitive reactions (e.g., Grignard additions) under nitrogen/argon using Schlenk lines .

- Waste management : Neutralize acidic/basic byproducts (e.g., sodium tert-butoxide residues) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.